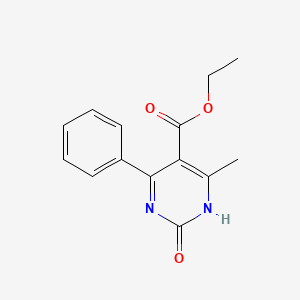

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate

Beschreibung

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (CAS 69207-36-9) is a heterocyclic compound featuring a partially unsaturated pyrimidine ring (1,2-dihydropyrimidine) with a methyl group at position 6, a phenyl group at position 4, and an ethoxycarbonyl substituent at position 5. This compound serves as a versatile synthon for synthesizing pharmacologically relevant derivatives, including pyrrolo[1,2-c]pyrimidones and hydrazones . Its reactivity stems from the conjugated dihydro system and the brominated derivative (Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate), which undergoes nucleophilic substitution with hydrazines and sulfinates .

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIRDXKNRHFQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377101 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69207-36-9 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is typically catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and carried out in a solvent like ethanol. The general reaction conditions involve heating the mixture to reflux for several hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate belongs to a class of compounds known for their biological activities. Research indicates that derivatives of this compound exhibit a wide range of pharmacological effects, including:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Anticancer Activity : Compounds similar to ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine have been investigated for their anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells, potentially leading to their use in cancer therapy .

- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthetic Applications

In addition to its biological significance, this compound serves as an important intermediate in organic synthesis:

- Synthesis of Pyrimidines : This compound can be utilized as a building block for synthesizing various pyrimidine derivatives, which are crucial in pharmaceuticals and agrochemicals .

- Ligands in Coordination Chemistry : The compound has been explored as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethyl 6-methyl-2-oxo-4-phenyl derivatives against multiple bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of this compound revealed that it could inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the need for further investigation into its mechanism of action and potential therapeutic applications in oncology .

Data Table: Biological Activities Summary

Wirkmechanismus

The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ring Saturation: 1,2-Dihydro vs. 1,2,3,4-Tetrahydro Derivatives

The degree of ring saturation significantly impacts physicochemical and biological properties:

Key Differences :

Ester Group Variations

Replacing the ethyl ester with methyl alters solubility and synthesis efficiency:

Key Insight : The ethyl ester improves solubility in organic solvents, facilitating higher yields in derivatization reactions compared to methyl esters .

Substituent Modifications on the Pyrimidine Ring

Brominated Derivatives:

- Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (4): Reacts with hydrazines to form hydrazinomethyl derivatives (e.g., 15a, 15b) for antimicrobial applications .

- Ethyl 6-(phenylsulfonylmethyl)-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (8) : Exhibits IR bands at 1647 cm⁻¹ (C=O) and 3337 cm⁻¹ (N-H), confirming hydrogen-bonding interactions .

Aryl-Substituted Analogs:

Catalytic Comparison :

- The tetrahydro derivative benefits from nanocatalyst-driven efficiency, while the dihydro form requires bromination for functionalization .

Biologische Aktivität

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (C14H16N2O3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a dihydropyrimidine core, which is known for its ability to exhibit various biological activities. The compound's structure includes:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

- Physical State : Solid at room temperature

- Purity : >98% (HPLC) .

Biological Activities

This compound has been studied for several biological activities:

- Antiviral Activity : Compounds with a similar dihydropyrimidine structure have shown antiviral properties. For instance, derivatives of the compound have been tested against various viral strains and have demonstrated efficacy in inhibiting viral replication .

- Antibacterial Properties : Research indicates that the compound exhibits significant antibacterial activity against several bacterial strains. This effect is attributed to its ability to interfere with bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : The dihydropyrimidine derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Calcium Channel Blocking : Some derivatives of this compound are noted for their calcium channel blocking activity, which can be beneficial in managing hypertension and other cardiovascular conditions .

Synthesis Methods

The synthesis of this compound typically involves the Biginelli reaction, a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The general synthetic pathway includes:

- Reagents : Benzaldehyde, ethyl acetoacetate, and urea.

- Reaction Conditions : The reactants are mixed with an acid catalyst and heated to promote the reaction.

- Isolation : The product is precipitated out by cooling the reaction mixture and filtered for purification .

Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of ethyl 6-methyl-2-oxo-4-phenyl derivatives against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a potential therapeutic application in viral infections.

Study 2: Antibacterial Activity

In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL across different bacterial strains.

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory disorders.

Data Tables

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea. Yields vary significantly with reaction conditions:

- Conventional heating : Routes A–E (using ethanol, HCl, or other solvents) yield 31–62%, with reflux times of 2–7 hours .

- Microwave (MW) irradiation : Reduces reaction time to 3–10 minutes, improves yield (up to 88%), and simplifies purification (washing with ice-cold water suffices) .

- Catalyst/base optimization : Potassium tert-butoxide in ethanol enhances efficiency under MW conditions .

Q. How is the compound structurally characterized, and what spectroscopic markers are critical for validation?

Key characterization methods include:

- 1H/13C NMR : Peaks at δ 2.25–2.59 ppm (CH3), 3.43–4.00 ppm (OCH3/COOCH2), and aromatic protons (δ 7.23–8.33 ppm) confirm regiochemistry and substituents .

- IR spectroscopy : Bands at ~1703–1724 cm⁻¹ (ester C=O) and ~1643–1645 cm⁻¹ (pyrimidinone C=O) are diagnostic .

- Elemental analysis : Matches calculated values for C (63.93–63.99%), H (4.89–4.95%), and N (11.41–11.47%) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Recrystallization from ethanol or ethyl acetate/ethanol (3:2) mixtures produces crystals suitable for X-ray analysis. Slow evaporation at room temperature is preferred to avoid twinning .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and what mechanistic insights exist?

- Anti-cancer activity : Derivatives with naphthyl-1-yl substituents exhibit potent cytotoxicity (IC50 = 5.24 μM against MCF-7 breast cancer cells), while electron-withdrawing groups (e.g., -CN, -F) reduce activity .

- Mechanism : Molecular docking shows interaction with the ATP-binding pocket of Hsp90, inhibiting ATPase function .

- Antibacterial studies : Regioselectivity in dihydropyrimidines correlates with substituent bulk; para-substituted phenyl groups enhance Gram-positive bacterial inhibition .

Q. What computational methods are used to analyze hydrogen bonding and ring puckering in crystal structures?

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., C—H···O chains in crystal packing) to predict supramolecular assembly .

- Puckering coordinates : Defined via Cremer-Pople parameters to quantify nonplanarity of the pyrimidinone ring (e.g., boat conformation with C5 deviation of 0.224 Å) .

- Software : SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Q. How can synthetic discrepancies (e.g., yield variations or regioselectivity) be systematically addressed?

- Controlled oxidation : Adjusting sodium bicarbonate and CAN (ceric ammonium nitrate) concentrations shifts product distribution (e.g., compound 19 yield increases from 5% to 22% with excess oxidizer) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor regioselective formation of 1,2-dihydropyrimidines over tetrahydropyrimidines .

Q. What role does microwave irradiation play in enhancing reaction efficiency compared to conventional methods?

MW irradiation reduces activation energy via dielectric heating, enabling faster kinetics and higher purity. For example, MW synthesis of ethyl 4-(substituted phenyl) derivatives achieves 78–88% yields in minutes, versus 31–62% over hours for conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.